3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H3Br2FN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and fluorine sources such as Selectfluor . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, amines, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3,6-Dichloro-8-fluoroimidazo[1,2-a]pyridine: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
3,6-Dibromo-8-chloroimidazo[1,2-a]pyridine:
3,6-Dibromo-8-methylimidazo[1,2-a]pyridine: The presence of a methyl group instead of fluorine alters its chemical behavior and biological activity.
Properties
IUPAC Name |
3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQHYPDDBCOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857512 | |
Record name | 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260817-61-5 | |
Record name | 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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